1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate
Brand Name: Vulcanchem
CAS No.: 1461714-42-0
VCID: VC2966523
InChI: InChI=1S/C14H17FO4/c1-4-18-12(16)14(3,13(17)19-5-2)10-8-6-7-9-11(10)15/h6-9H,4-5H2,1-3H3
SMILES: CCOC(=O)C(C)(C1=CC=CC=C1F)C(=O)OCC
Molecular Formula: C14H17FO4
Molecular Weight: 268.28 g/mol

1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate

CAS No.: 1461714-42-0

Cat. No.: VC2966523

Molecular Formula: C14H17FO4

Molecular Weight: 268.28 g/mol

* For research use only. Not for human or veterinary use.

1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate - 1461714-42-0

Specification

CAS No. 1461714-42-0
Molecular Formula C14H17FO4
Molecular Weight 268.28 g/mol
IUPAC Name diethyl 2-(2-fluorophenyl)-2-methylpropanedioate
Standard InChI InChI=1S/C14H17FO4/c1-4-18-12(16)14(3,13(17)19-5-2)10-8-6-7-9-11(10)15/h6-9H,4-5H2,1-3H3
Standard InChI Key VYHCCMAXTNDVNY-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)(C1=CC=CC=C1F)C(=O)OCC
Canonical SMILES CCOC(=O)C(C)(C1=CC=CC=C1F)C(=O)OCC

Introduction

1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate is a chemical compound with a molecular formula of C14H17FO4 and a molecular weight of 268.28 g/mol . It is a derivative of propanedioic acid, specifically modified with a 2-fluorophenyl group and methyl substitution. This compound is of interest in organic chemistry due to its potential applications in synthesis and pharmaceutical research.

Spectroscopic and Computational Data

  • InChI: InChI=1S/C14H17FO4/c1-4-18-12(16)14(3,13(17)19-5-2)10-8-6-7-9-11(10)15/h6-9H,4-5H2,1-3H3

  • InChIKey: VYHCCMAXTNDVNY-UHFFFAOYSA-N

  • SMILES: CCOC(=O)C(C)(C1=CC=CC=C1F)C(=O)OCC

Synthesis Methods

The synthesis of 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate typically involves the reaction of appropriate malonic acid derivatives with fluorophenylmethyl halides or similar precursors. This process often requires careful control of reaction conditions to achieve high yields and purity.

Potential Applications

  • Pharmaceutical Research: The compound's structural features make it a candidate for further modification into pharmaceutical agents, particularly those targeting specific biological pathways.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including those with potential biological activity.

Hazard Classification

While specific safety data for this compound may be limited, similar compounds often exhibit hazards such as skin and eye irritation and potential toxicity upon ingestion. Handling should be done with appropriate protective equipment and in well-ventilated areas.

Storage Recommendations

Storage should be at room temperature, away from incompatible substances and sources of ignition.

Current Research

Research on this compound is ongoing, with a focus on its synthetic pathways and potential applications in medicinal chemistry. Its fluorinated phenyl group provides a site for further chemical modification, which could enhance its biological activity.

Future Directions

Future studies may explore the compound's pharmacokinetic properties and its potential as a lead compound for drug development. Additionally, its use in materials science or as a precursor for other valuable chemicals could be investigated.

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